2-氧代-N-(4-((2-(吡啶-3-基)哌啶-1-基)磺酰基)苯基)-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

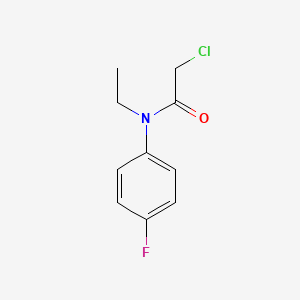

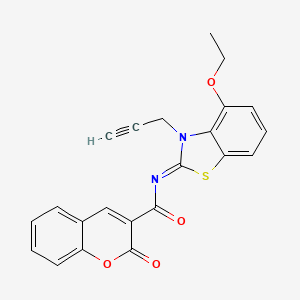

The compound 2-oxo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2H-chromene-3-carboxamide is a nitrogenous heterocyclic compound that likely shares structural and chemical properties with related compounds found in the provided papers. Although the exact compound is not described in the papers, similar compounds with chromene cores and nitrogenous substituents have been synthesized and studied for various properties including anticancer activity and photophysical properties , as well as their crystal structure and vibrational analysis .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including [3 + 2] cycloaddition and the use of catalytic amounts of piperidine in the presence of pyridine as a solvent . The synthesis of nitrogenous compounds containing pyridine moieties has been confirmed by techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . These methods are likely applicable to the synthesis of the compound , ensuring the correct structure and purity of the final product.

Molecular Structure Analysis

The molecular structure of compounds with chromene cores has been determined using X-ray diffraction, and the optimal molecular structure has been calculated using density functional theory (DFT) . The molecular electrostatic potential and frontier molecular orbitals have also been studied using DFT, which can provide insights into the reactivity and interaction of the compound with other molecules . Similar analysis would be relevant for understanding the molecular structure of 2-oxo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2H-chromene-3-carboxamide.

Chemical Reactions Analysis

The chemical reactions involving chromene derivatives can include cycloadditions and reactions with hydrazones . The presence of a piperidine and pyridine moiety in the compound suggests potential for various chemical reactions, including those involving the sulfonyl group which can act as a leaving group or participate in sulfonamide bond formation. The reactivity of the amide group in chromene derivatives has been observed to depend on its conformation relative to the pyran ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be quite diverse. The photophysical properties such as UV and fluorescence have been discussed for some chromene compounds, indicating potential applications in optical materials or as probes . The crystal structure analysis provides information on the solid-state conformation, which can influence the compound's solubility and stability . The physicochemical properties revealed by DFT calculations can include dipole moments, polarizability, and reactivity indices, which are important for predicting the behavior of the compound in different environments .

科学研究应用

结构分析和多态性

- 与查询化学物质密切相关的化合物 4-氧代-N-苯基-4H-色烯-2-甲酰胺,已因其晶体结构和多态性而受到研究。它展示了关于 C-N 键的反旋转异构构象,并且可以表现出不同的结构构型,突出了其在结构化学研究中的潜力 (Reis 等人,2013)。

合成和生物学特性

- 已经探索了 2-氧代-N-(4-氧代2-取代苯基-1,3-噻唑烷-3-基)-2H-色烯-3-甲酰胺衍生物的创新合成技术,表明其在化学合成和生物学特性估计中的重要性。这表明其在开发新药化合物中的潜在应用 (Ramaganesh 等人,2010)。

金属络合物的形成

- 已经研究了该化合物形成金属络合物的能力,特别是与铜(II)、钴(II)和镍(II)的络合物。该性质对于了解其在材料科学和配位化学中的潜在应用至关重要 (Myannik 等人,2018)。

合成衍生物用于抗癌活性

- 已经合成并评估了 2-氧代-2H-色烯基吡唑羧酸盐的衍生物的抗癌活性。这项研究强调了该化合物在开发新的抗癌剂中的潜力 (Kumar 等人,2013)。

微波辅助合成和抗菌活性

- 该化合物已参与微波辅助合成了苯基-2,3-二氢苯并[b][1,4]噻zepine-3-甲酰胺衍生物,显示出显着的抗菌活性。这突出了其在开发新的抗菌剂中的作用 (Raval 等人,2012)。

与异硫脲半咔唑的反应

- 研究了 2-氧代-3-(4-氧代-4H-色烯-2-基)丙酸乙酯与 S-甲基异硫脲半咔唑氢碘酸盐的反应,形成了各种衍生物,指出了其在有机合成和反应机理研究中的用途 (Vetyugova 等人,2018)。

分离稠合杂环化合物的合成

- 该化合物已被用作合成一系列功能化色烯的起始原料,表明其在合成有机化学中的多功能性 (Azab 和 Latif,2012)。

属性

IUPAC Name |

2-oxo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O5S/c30-25(22-16-18-6-1-2-9-24(18)34-26(22)31)28-20-10-12-21(13-11-20)35(32,33)29-15-4-3-8-23(29)19-7-5-14-27-17-19/h1-2,5-7,9-14,16-17,23H,3-4,8,15H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBCOCUDIGJMBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)

![1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012090.png)

![N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3012091.png)

![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012093.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3012096.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3012099.png)

![methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate](/img/structure/B3012101.png)